N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide
Brand Name: Vulcanchem
CAS No.: 19734-35-1
VCID: VC0217022
InChI: InChI=1S/C12H16N2O2S/c1-10-5-7-11(8-6-10)17(15,16)13-12-4-3-9-14(12)2/h5-8H,3-4,9H2,1-2H3/b13-12-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C
Molecular Formula: C12H16N2O2S
Molecular Weight: 252.33 g/mol

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide

CAS No.: 19734-35-1

Main Products

VCID: VC0217022

Molecular Formula: C12H16N2O2S

Molecular Weight: 252.33 g/mol

N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide - 19734-35-1

CAS No. 19734-35-1
Product Name N-(1-Methyl-2-pyrrolidinylidene)-p-toluenesulfonamide
Molecular Formula C12H16N2O2S
Molecular Weight 252.33 g/mol
IUPAC Name (NZ)-4-methyl-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide
Standard InChI InChI=1S/C12H16N2O2S/c1-10-5-7-11(8-6-10)17(15,16)13-12-4-3-9-14(12)2/h5-8H,3-4,9H2,1-2H3/b13-12-
Standard InChIKey YPSHFRBMXMFKSH-SEYXRHQNSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/CCCN2C
SMILES CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCN2C
PubChem Compound 9578491
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator